6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents at the 6 and 3 positions, respectively, and a carboxylic acid group at the 2 position. It is a valuable intermediate in organic synthesis and has various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through condensation reactions involving 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding halogenated imidazo[1,2-a]pyridine with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-a]pyridine derivative.
Scientific Research Applications
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-tuberculosis agents.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar in structure but lacks the carboxylic acid group.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar but lacks the bromine substituent.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Similar but lacks the chlorine substituent.
Uniqueness
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine substituents along with the carboxylic acid group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
1296224-04-8 |
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Molecular Formula |
C8H4BrClN2O2 |
Molecular Weight |
275.5 |
Purity |
95 |
Origin of Product |
United States |
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